molecular formula C23H24N2O4S B11118720 N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No.: B11118720
M. Wt: 424.5 g/mol
InChI Key: UOEYFOPCYVSWDX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyaniline with acetic anhydride to form N-(3-methoxyphenyl)acetamide.

    Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Final Coupling: The sulfonylated intermediate is coupled with 2-methyl-2-nitroaniline under reductive conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and methyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)acetamide: Similar structure but lacks the sulfonyl group.

    N-(4-Methoxyphenyl)-2-methoxyacetamide: Similar structure but with different substitution patterns.

Uniqueness

N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-11-13-21(14-12-17)30(27,28)25(22-10-5-4-7-18(22)2)16-23(26)24-19-8-6-9-20(15-19)29-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

UOEYFOPCYVSWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C

Origin of Product

United States

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